
2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a chlorophenyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: This compound shares a similar chlorophenyl group but has a different ring structure.
4-(4-Chlorophenyl)-2-methyl-1,3-dioxane: This compound is structurally similar but has different substituents on the dioxane ring.
Uniqueness
2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
5406-56-4 |
|---|---|
Molekularformel |
C13H17ClO2 |
Molekulargewicht |
240.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H17ClO2/c1-9-8-13(2,3)16-12(15-9)10-4-6-11(14)7-5-10/h4-7,9,12H,8H2,1-3H3 |
InChI-Schlüssel |
GCMRFGIYQRITIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC(O1)C2=CC=C(C=C2)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


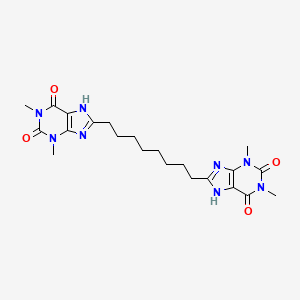
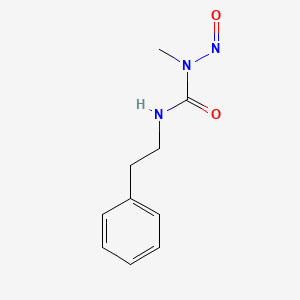
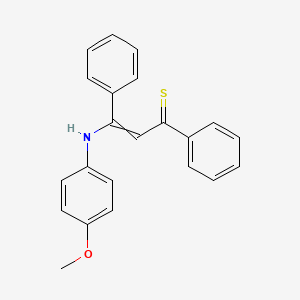
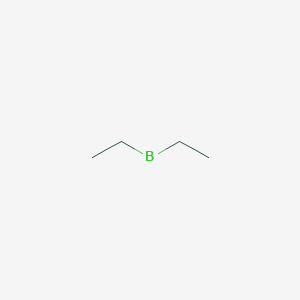

![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)

![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

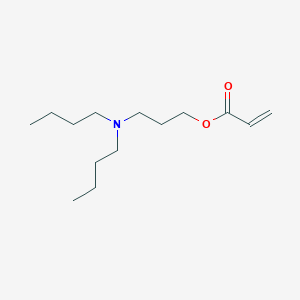
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)

